molecular formula C17H26ClNO2 B4139211 N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride

N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride

Numéro de catalogue B4139211
Poids moléculaire: 311.8 g/mol
Clé InChI: UZNLZTXVZGZPPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride, also known as ALKS 5461, is a novel antidepressant drug developed by Alkermes Inc. It is a combination of buprenorphine, a partial opioid agonist, and samidorphan, an opioid antagonist. ALKS 5461 has shown promising results in treating major depressive disorder (MDD), a condition that affects millions of people worldwide.

Mécanisme D'action

The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is unique compared to traditional antidepressants. Buprenorphine, the partial opioid agonist component, activates the mu-opioid receptor, which is involved in pain regulation and mood regulation. Samidorphan, the opioid antagonist component, blocks the kappa-opioid receptor, which is involved in the dysphoric effects of stress and depression. The combination of these two components results in a net effect of reducing depressive symptoms.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation. The drug also has an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been shown to reduce the hyperactivity of the HPA axis, which is often observed in patients with MDD.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is its unique mechanism of action, which may provide an alternative treatment option for patients who do not respond to traditional antidepressants. However, the complexity of the drug's mechanism of action makes it difficult to study in vitro. Additionally, the opioid components of the drug may complicate interpretation of results in animal models.

Orientations Futures

There are several future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461. One direction is to further investigate the drug's mechanism of action and its effects on neurotransmitter release and the HPA axis. Another direction is to study the drug's efficacy and safety in a larger patient population, particularly in patients who have not responded to traditional antidepressants. Additionally, the potential for N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 to be used in combination with other antidepressants should be explored.
Conclusion
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is a novel antidepressant drug with a unique mechanism of action. The drug has shown promising results in clinical trials for the treatment of MDD. Further research is needed to fully understand the drug's mechanism of action and its potential as an alternative treatment option for patients with MDD.

Applications De Recherche Scientifique

N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been extensively studied in preclinical and clinical trials for the treatment of MDD. In a phase II clinical trial, N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 showed significant improvement in depressive symptoms compared to placebo. The drug was well-tolerated by the patients and had a favorable safety profile. The results of this trial led to the initiation of phase III clinical trials, which are currently ongoing.

Propriétés

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-11-20-16-10-9-14(12-17(16)19-2)13-18-15-7-5-4-6-8-15;/h3,9-10,12,15,18H,1,4-8,11,13H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNLZTXVZGZPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
Reactant of Route 5
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.